![molecular formula C7H9N5 B2888612 1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine CAS No. 1006472-78-1](/img/structure/B2888612.png)
1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine
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Overview
Description
The compound “1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine” is a type of pyrazole, which is a class of compounds characterized by a 5-membered ring structure with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their diverse pharmacological effects .
Synthesis Analysis
Pyrazoles can be synthesized through various methods. One common method involves the condensation of α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine . Another approach involves the reaction of 1,3-diketones with hydrazine, a process known as Knorr-type reactions .Molecular Structure Analysis
The molecular structure of pyrazole-based compounds has been studied using techniques such as Density Functional Theory . The complete assignments of these compounds are often performed based on experimental data and potential energy distribution of the vibrational modes .Chemical Reactions Analysis
Pyrazole-bearing compounds are known for their diverse chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionate . They also exhibit various biological activities, high selectivities, and low toxicities, making them attractive for the development of new pesticides .Scientific Research Applications
Synthesis and Characterization
1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine and its derivatives have been synthesized and characterized, revealing potential antitumor, antifungal, and antibacterial properties. The compounds were synthesized through reactions of hydroxymethyl pyrazole derivatives with primary amines, yielding various pyrazole derivatives. These compounds were characterized using techniques such as FT-IR, UV-visible, NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. The biological activity against breast cancer and microbes has been confirmed, indicating the compounds' relevance in medicinal chemistry (Titi et al., 2020).
Steric Hindrances and Electron Density
The effects of substituents on the steric hindrances and electron density of tridentate molecules based on bis(pyrazol-1-ylmethyl)amines have been studied. Substituents of diverse bulkiness and electron donor/acceptor power introduced to these molecules affect their properties, as visualized by NMR spectroscopy. This research contributes to understanding how structural modifications can influence the reactivity and potential applications of these compounds in various scientific fields (Garbacia et al., 2005).
Green Chemistry Applications
The compound and its related structures have found applications in green chemistry, such as in the synthesis of densely functionalized 4H-pyrano[2,3-c]pyrazoles and bispyrazolyl propanoates from simple, acyclic starting materials. This synthesis was performed in aqueous media using L-proline as a catalyst, highlighting an environmentally friendly approach to generating complex molecules with potential biological activities (Prasanna et al., 2013).
Antibacterial Candidate Development
Research has also focused on developing novel antibacterial candidates involving this compound as a key intermediate. An environmentally benign and cost-effective route was established for large-scale preparation, emphasizing the compound's significance in synthesizing new antibacterial agents. This approach underscores the importance of this compound derivatives in the ongoing search for effective antibacterial therapies (Yang et al., 2014).
C-H Amination Catalysis
The compound has been utilized in catalytic processes, such as Rh(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones with alkylamines. This process represents a novel approach to functionalizing molecules for pharmaceutical applications, demonstrating the compound's versatility in synthetic organic chemistry (Wu et al., 2014).
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They have been found to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets to induce a variety of biological responses . For example, some pyrazole derivatives have been found to exhibit potent antiviral action against a broad panel of viruses in various cell cultures .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities exhibited by pyrazole derivatives, it can be inferred that these compounds likely induce a variety of molecular and cellular changes .
properties
IUPAC Name |
1-(pyrazol-1-ylmethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c8-7-2-5-12(10-7)6-11-4-1-3-9-11/h1-5H,6H2,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVSSXXUFZJQDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CN2C=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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